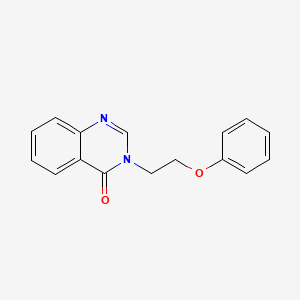![molecular formula C20H19FN2O3S B5729623 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B5729623.png)
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases.
Wissenschaftliche Forschungsanwendungen
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to reduce the frequency and severity of relapses and delay the progression of disability. In cancer, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to induce apoptosis and inhibit tumor growth. In transplant rejection, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to prevent graft rejection by inhibiting T cell activation and migration.
Wirkmechanismus
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide acts as a sphingosine-1-phosphate (S1P) receptor modulator, specifically targeting S1P receptors 1, 3, 4, and 5. By binding to these receptors, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide prevents the egress of lymphocytes from lymphoid organs, thereby reducing the number of lymphocytes in circulation. This effect is mediated by the phosphorylation of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide by sphingosine kinase 2, which results in the formation of a bioactive metabolite that binds to S1P receptors.
Biochemical and Physiological Effects
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the reduction of lymphocyte counts, the inhibition of T cell activation and migration, and the induction of apoptosis in cancer cells. 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has also been shown to have anti-inflammatory effects, as well as neuroprotective effects in multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide in lab experiments is its specificity for S1P receptors, which allows for the selective modulation of lymphocyte trafficking. However, one limitation is the potential for off-target effects, as 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to bind to other receptors besides S1P receptors.
Zukünftige Richtungen
There are several future directions for the study of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide, including the development of more specific S1P receptor modulators, the investigation of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide in combination with other therapies for cancer and multiple sclerosis, and the exploration of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide in other disease models. Additionally, the potential for 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide as a therapeutic agent in other diseases, such as autoimmune disorders and inflammatory bowel disease, should be further explored.
Synthesemethoden
The synthesis of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide involves several steps, including the condensation of 2-amino-2-methylpropane-1,3-diol with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 2-(2-fluorobenzyl)phenol. The final step involves the reaction of the resulting intermediate with benzylamine to produce 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide.
Eigenschaften
IUPAC Name |
4-[[2-[(2-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-19-7-3-1-6-16(19)14-26-20-8-4-2-5-15(20)13-23-17-9-11-18(12-10-17)27(22,24)25/h1-12,23H,13-14H2,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNRJNMFHHUHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5729540.png)

![3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5729552.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B5729558.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B5729562.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5729602.png)
![2,6-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729604.png)


![7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5729624.png)
![7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5729629.png)
![3-chloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5729640.png)
